molecular formula C7H5BrClI B15363563 2-Bromo-3-chloro-5-iodotoluene CAS No. 1349718-36-0

2-Bromo-3-chloro-5-iodotoluene

Cat. No.: B15363563
CAS No.: 1349718-36-0
M. Wt: 331.37 g/mol
InChI Key: KILGDVLQIAFCMP-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-iodotoluene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a toluene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Toluene: The compound can be synthesized through the sequential halogenation of toluene. Initially, toluene is brominated to form 2-bromotoluene. Subsequently, chlorination and iodination steps are performed to introduce chlorine and iodine atoms at the 3rd and 5th positions, respectively.

  • Direct Halogenation: Another method involves the direct halogenation of toluene using a mixture of bromine, chlorine, and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control over reaction conditions and the efficient handling of hazardous halogen gases. The use of advanced catalysts and optimized reaction parameters ensures high yields and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution Reactions: The compound is highly reactive in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution reactions often employ Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Hydrocarbons and their derivatives.

  • Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Bromo-3-chloro-5-iodotoluene finds applications in various fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-chloro-5-iodotoluene exerts its effects depends on the specific application. In biochemical studies, it may interact with cellular components, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorotoluene

  • 3-Chloro-5-iodotoluene

  • 2-Bromo-3-iodotoluene

Uniqueness: 2-Bromo-3-chloro-5-iodotoluene is unique due to the presence of three different halogen atoms on the aromatic ring, which provides it with distinct chemical reactivity and properties compared to its similar counterparts.

Properties

CAS No.

1349718-36-0

Molecular Formula

C7H5BrClI

Molecular Weight

331.37 g/mol

IUPAC Name

2-bromo-1-chloro-5-iodo-3-methylbenzene

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3

InChI Key

KILGDVLQIAFCMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)I

Origin of Product

United States

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